2-(Piperazin-1-yl)isonicotinic acid hydrochloride

GPR35 agonism GPCR drug discovery immunometabolism

Validated GPR35 agonist probe (IC50=14 nM) and anti-MRSA scaffold (MIC=6.7 μg/mL). HCl salt enhances aqueous solubility vs. free base, ensuring assay reproducibility. Orthogonal carboxylic acid and unsubstituted piperazine sites enable systematic SAR derivatization. High-purity (97%) with CoA documentation supports reliable parallel synthesis workflows.

Molecular Formula C10H14ClN3O2
Molecular Weight 243.69 g/mol
Cat. No. B8140621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Piperazin-1-yl)isonicotinic acid hydrochloride
Molecular FormulaC10H14ClN3O2
Molecular Weight243.69 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=NC=CC(=C2)C(=O)O.Cl
InChIInChI=1S/C10H13N3O2.ClH/c14-10(15)8-1-2-12-9(7-8)13-5-3-11-4-6-13;/h1-2,7,11H,3-6H2,(H,14,15);1H
InChIKeyUCQIQRVKTQPGTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Piperazin-1-yl)isonicotinic acid hydrochloride: A Dual Pharmacophore Scaffold for Medicinal Chemistry Sourcing


2-(Piperazin-1-yl)isonicotinic acid hydrochloride (CAS: 2682114-49-2) is a heterobifunctional building block that covalently links the isonicotinic acid pharmacophore to a piperazine moiety . The hydrochloride salt form enhances aqueous solubility and stability for formulation applications compared to the free base . This compound serves as a versatile intermediate for generating diverse compound libraries, with the piperazine ring providing a site for hydrogen bonding and the carboxylic acid group enabling amide, ester, and hydrazide formation . The structural motif is recognized as a privileged scaffold in antituberculosis drug discovery and CNS-targeted ligand development [1].

Procurement Risk Alert: Why Unverified Analogs Cannot Replace 2-(Piperazin-1-yl)isonicotinic acid hydrochloride in Critical SAR Campaigns


Substituting this hydrochloride salt with generic piperazine derivatives or non-salt forms introduces uncontrolled variables that compromise experimental reproducibility. The combination of the isonicotinic acid core at the 2-position with an unsubstituted piperazine creates a unique electrostatic and steric profile . N-methylated analogs (e.g., 2-(4-methylpiperazin-1-yl)isonicotinic acid) exhibit altered lipophilicity (LogP = 0.53450) and hydrogen-bonding capacity, which fundamentally changes receptor binding kinetics and cellular permeability [1]. The hydrochloride counterion itself confers enhanced aqueous solubility versus the free base, a critical parameter for in vitro assay consistency and in vivo formulation . Absent direct comparative data across identical assay conditions, selecting an analog based on structural similarity alone introduces a high risk of SAR divergence and wasted screening resources.

Quantitative Differentiation of 2-(Piperazin-1-yl)isonicotinic acid hydrochloride: Head-to-Head Comparative Evidence


GPR35 Agonist Activity: Potency Comparison Against Clinically Relevant Benchmark Zaprinast

2-(Piperazin-1-yl)isonicotinic acid hydrochloride demonstrates potent agonist activity at human GPR35 receptor, with a measured IC50 of 14 nM in a desensitization assay using human HT-29 cells [1]. This potency is directly comparable to the well-characterized GPR35 agonist zaprinast (IC50 = 6.11 nM under similar assay conditions in CHO-K1 cells) [2]. The compound's nanomolar potency places it within the same order of magnitude as established tool compounds, validating its utility as a chemical probe for GPR35-mediated signaling studies in inflammation and metabolic disease research.

GPR35 agonism GPCR drug discovery immunometabolism

Antimicrobial Activity: MIC Comparison Against S. aureus Versus Established Antibiotics

In antimicrobial susceptibility testing, 2-(Piperazin-1-yl)isonicotinic acid (free base) exhibited a minimum inhibitory concentration (MIC) of 5.0 μg/mL against Staphylococcus aureus . When benchmarked against clinical antibiotics in the same study, the compound shows moderate activity—5-fold less potent than ciprofloxacin (MIC = 1.0 μg/mL) and 10-fold less potent than isoniazid (MIC = 0.5 μg/mL) against this strain . Notably, the compound also demonstrated activity against methicillin-resistant S. aureus (MRSA) with MIC = 6.7 μg/mL and minimum bactericidal concentration (MBC) = 12.5 μg/mL, yielding an MBC/MIC ratio of 1.87 .

antimicrobial screening MRSA bactericidal activity

Antituberculosis Scaffold Validation: Potency of Closely Related Derivatives Against M. tuberculosis H37Rv

While direct MIC data for 2-(piperazin-1-yl)isonicotinic acid hydrochloride against M. tuberculosis is not publicly available, derivatives built on this core scaffold demonstrate potent antituberculosis activity [1]. Specifically, isonicotinic acid N'-arylidene-N-[2-oxo-2-(4-aryl-piperazin-1-yl)-ethyl]-hydrazides (compounds 6-9 series) were evaluated against M. tuberculosis H37Rv and clinical isolates. Compound 9h exhibited in vitro MIC comparable to the first-line drug isoniazid against sensitive strains and superior activity against resistant strains [1]. This class-level evidence establishes the piperazinyl-isonicotinic acid motif as a validated pharmacophore for anti-TB drug discovery, supporting its procurement as a key intermediate for derivative synthesis.

antituberculosis Mycobacterium tuberculosis drug-resistant TB

Vendor Purity Specifications and Analytical Documentation for Reproducible Research

Commercial sourcing of 2-(Piperazin-1-yl)isonicotinic acid hydrochloride offers defined purity grades with accompanying analytical documentation . Vendors supply the compound at standard purity levels of 95% [1], 97% , and ≥98% [2], with batch-specific certificates of analysis (CoA) including NMR, HPLC, or GC verification available upon request . The hydrochloride salt form (CAS 2682114-49-2, MW 243.69) is distinct from the free base (CAS 914637-26-6, MW 207.23), enabling precise stoichiometric calculations for reaction planning . Storage conditions of 2-8°C with protection from light ensure stability for up to 2 years as supplied .

purity specification analytical quality control HPLC certification

Lipophilicity Contrast: LogP Differential Between Unsubstituted and N-Methylated Piperazine Analogs

The unsubstituted piperazine moiety of the target compound confers distinct lipophilic properties compared to N-alkylated analogs, a critical parameter influencing membrane permeability and off-target binding [1]. While direct experimental LogP data for 2-(piperazin-1-yl)isonicotinic acid hydrochloride is not publicly available, the structurally related N-methylated analog 2-(4-methylpiperazin-1-yl)isonicotinic acid has a reported calculated LogP of 0.53450 [2]. The presence of the secondary amine in the target compound versus the tertiary amine in the N-methyl analog creates differential hydrogen-bond donor capacity and pKa profiles, which are known determinants of CNS penetration and receptor subtype selectivity [1].

LogP lipophilicity ADME optimization SAR

Physicochemical Property Differentiation: Predicted pKa and Density Values for Formulation Planning

The target compound's predicted physicochemical parameters provide actionable data for formulation and assay development . The free base form exhibits a predicted acid dissociation constant (pKa) of 2.14 ± 0.10, indicating the carboxylic acid proton is substantially more acidic than typical aliphatic carboxylic acids . The predicted density is 1.267 ± 0.06 g/cm³ and boiling point is estimated at 509.0 ± 45.0 °C . The hydrochloride salt form (CAS 2682114-49-2) has a molecular weight of 243.69 g/mol, representing an 17.6% mass increase over the free base (207.23 g/mol) due to HCl addition . These values are distinct from N-substituted analogs—for example, 2-(4-methylpiperazin-1-yl)isonicotinic acid has a molecular weight of 221.26 g/mol and higher predicted LogP of 0.53450 [1].

pKa prediction physicochemical properties formulation salt selection

Validated Application Scenarios for 2-(Piperazin-1-yl)isonicotinic acid hydrochloride Based on Quantitative Evidence


GPR35 Orphan Receptor Chemical Probe Development

Researchers investigating GPR35-mediated signaling in inflammatory bowel disease, metabolic disorders, or cardiovascular function can utilize this compound as a validated agonist probe with an IC50 of 14 nM [1]. The compound offers a distinct chemotype from the prototypical GPR35 agonist zaprinast (IC50 = 6.11 nM) and lacks the confounding phosphodiesterase inhibitory activity associated with zaprinast [2]. This enables cleaner interpretation of GPR35-specific pharmacology in cellular assays.

Antimicrobial Scaffold Optimization Against MRSA

Medicinal chemistry teams focused on antibiotic resistance can employ this compound as a starting scaffold for SAR campaigns targeting Gram-positive pathogens. The compound demonstrates bactericidal activity (MBC/MIC = 1.87) against methicillin-resistant S. aureus with an MIC of 6.7 μg/mL . The dual pharmacophore architecture enables systematic derivatization at the carboxylic acid or piperazine nitrogen positions to improve potency toward clinically relevant breakpoints.

Antituberculosis Drug Discovery Intermediate

Investigators developing novel agents against drug-resistant Mycobacterium tuberculosis should consider this compound as a key synthetic intermediate. Derivatives built on the piperazinyl-isonicotinic acid scaffold have demonstrated in vitro activity comparable to isoniazid against sensitive M. tuberculosis H37Rv and superior activity against resistant clinical isolates [3]. The free carboxylic acid group provides a convenient handle for generating hydrazide, amide, or ester prodrugs.

Dual Pharmacophore Library Synthesis

Academic and industrial screening laboratories seeking diverse compound libraries can leverage this molecule's orthogonal functionalization sites. The carboxylic acid enables amide/ester coupling, while the unsubstituted piperazine nitrogen permits alkylation, acylation, or sulfonylation . The hydrochloride salt form (97% purity with CoA documentation) ensures reproducible synthetic outcomes and accurate stoichiometric calculations for high-throughput parallel synthesis workflows .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Piperazin-1-yl)isonicotinic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.